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Compound of Interest

Compound Name: 2,5-Dibromobenzaldehyde

Cat. No.: B1315430 Get Quote

Abstract
2,5-Dibromobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a

pivotal intermediate in the synthesis of complex organic molecules. Its disubstituted benzene

ring, featuring both an electrophilic aldehyde and two bromine atoms, offers a versatile platform

for a variety of chemical transformations. This guide provides an in-depth analysis of its

chemical identifiers, physicochemical properties, synthesis, and key applications, with a

particular focus on its role as a precursor in the development of novel heterocyclic compounds

and functional materials. The content herein is intended for researchers, chemists, and

professionals in the fields of drug discovery, materials science, and synthetic organic chemistry,

offering both foundational knowledge and practical insights into the utility of this important

building block.

Chemical Identity and Properties
Precise identification of a chemical reagent is fundamental to reproducible science. 2,5-
Dibromobenzaldehyde is unambiguously defined by its structural and molecular identifiers.

Chemical Identifiers
The key identifiers for 2,5-Dibromobenzaldehyde are summarized below for quick reference

and accurate database entry.
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Identifier Value Source

SMILES C1=CC(=C(C=C1Br)C=O)Br [1]

InChIKey
BQBXKWGMPUCSQV-

UHFFFAOYSA-N
[1]

CAS Number 74553-29-0 [1]

Molecular Formula C₇H₄Br₂O [1]

Molecular Weight 263.91 g/mol

IUPAC Name 2,5-dibromobenzaldehyde [1]

Physicochemical Properties
The physical properties of 2,5-Dibromobenzaldehyde dictate its handling, storage, and

reaction conditions. It is an air-sensitive solid that should be stored in a cool, dry, and dark

environment.

Property Value

Melting Point 88-92 °C

Boiling Point 283.3 ± 20.0 °C (Predicted)

Density 1.977 ± 0.06 g/cm³ (Predicted)

Appearance Solid

Solubility Soluble in water

Synthesis and Characterization
The primary route to 2,5-Dibromobenzaldehyde involves the selective oxidation of the

corresponding methyl group on 2,5-dibromotoluene. This transformation is a cornerstone

reaction in organic synthesis, converting a relatively inert alkyl group into a reactive and

versatile aldehyde functionality.

Synthetic Workflow: Oxidation of 2,5-Dibromotoluene
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The choice of oxidant is critical to ensure high yield and prevent over-oxidation to the

corresponding carboxylic acid. A common and effective method utilizes a chromium-based

reagent, such as chromium(VI) oxide, in a mixture of acetic anhydride and acetic acid.

Causality of Experimental Choice: The acetic anhydride serves a crucial role as a scavenger

for the water produced during the reaction. This prevents the formation of gem-diols from the

aldehyde, which can be susceptible to further oxidation. The acidic medium of acetic acid

facilitates the reaction.

Below is a generalized workflow for this synthetic transformation.

Starting Material

Reagents & Conditions

Final Product

2,5-Dibromotoluene

1. Chromium(VI) oxide (CrO₃)
2. Acetic Anhydride

3. Acetic Acid / Sulfuric Acid (cat.)
4. Hydrolysis (H₂O)

 Oxidation 

2,5-Dibromobenzaldehyde

 Workup 

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of 2,5-Dibromobenzaldehyde.

Experimental Protocol: Generalized Oxidation
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Dissolution: Dissolve 2,5-dibromotoluene in a mixture of acetic acid and acetic anhydride.

Cooling: Cool the solution in an ice bath to control the initial exotherm.

Oxidant Addition: Slowly add a solution of chromium(VI) oxide in aqueous sulfuric acid,

maintaining a low temperature.

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is

complete (monitored by TLC or GC).

Quenching & Extraction: Quench the reaction by pouring it into ice water. Extract the product

with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and

concentrate it under reduced pressure. The crude product is then purified, typically by

recrystallization or column chromatography.

Spectroscopic Characterization
Confirming the identity and purity of the synthesized 2,5-Dibromobenzaldehyde is achieved

through standard spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key

functional groups.

C=O Stretch (Carbonyl): A strong, sharp absorption peak will be present in the range of

1690-1715 cm⁻¹, characteristic of an aromatic aldehyde.

C-H Stretch (Aldehyde): A distinctive pair of medium-intensity peaks (a Fermi doublet) will

appear around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the ~2720 cm⁻¹ peak is

particularly diagnostic for an aldehyde.

C=C Stretch (Aromatic): Multiple peaks of medium intensity will be observed between

1500-1600 cm⁻¹.

C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, will indicate

the presence of C-Br bonds.
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¹H NMR Spectroscopy: The proton NMR spectrum reveals the electronic environment of the

hydrogen atoms.

Aldehyde Proton (-CHO): A singlet will appear significantly downfield, typically in the δ 9.8-

10.1 ppm range. Its deshielded nature is due to the electron-withdrawing effect of the

carbonyl oxygen and the magnetic anisotropy of the C=O bond.

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as multiplets

or distinct doublets/doublets of doublets in the δ 7.5-8.0 ppm region. The specific splitting

patterns are dictated by the ortho, meta, and para coupling constants.

Chemical Reactivity and Applications in Drug
Development
2,5-Dibromobenzaldehyde is a valuable synthon primarily due to its utility in constructing

more complex molecular architectures, especially heterocyclic systems that form the core of

many pharmaceutical agents.

Aldehyde Protection
In multi-step syntheses, it is often necessary to protect the reactive aldehyde group to prevent

unwanted side reactions. A common strategy is the formation of an acetal, for example, by

reacting it with ethane-1,2-diol in the presence of an acid catalyst like p-toluenesulfonic acid (p-

TSA). This reaction is reversible, allowing for deprotection under acidic aqueous conditions

when the aldehyde functionality is needed again.[2]

Precursor for Quinoline Synthesis (Friedländer
Annulation)
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous

drugs. The Friedländer synthesis is a powerful method for constructing quinolines by reacting a

2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to

a carbonyl.

While 2,5-Dibromobenzaldehyde itself is not the amino-component, it can be readily

converted to 2-amino-5-bromobenzaldehyde, which can then participate in a Friedländer
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reaction. Alternatively, it can serve as the carbonyl component in reactions with β-ketoanilides.

A proposed pathway illustrating its potential use in a Friedländer-type synthesis is shown

below. This reaction demonstrates the condensation between a 2-aminoaryl ketone (derived

from the aldehyde) and a methylene-activated compound to form a substituted quinoline.

Caption: Proposed Friedländer synthesis of a dibromo-substituted quinoline.

Fluorescent Probes and Materials
The rigid, conjugated structure of aromatic aldehydes makes them suitable precursors for

fluorescent molecules.[3] The aldehyde group can be used to link the dibromophenyl core to

other chromophores or fluorophores through reactions like Knoevenagel or Wittig

condensations. The heavy bromine atoms can also influence the photophysical properties,

potentially enhancing intersystem crossing, which is a property exploited in materials for

photodynamic therapy or phosphorescent organic light-emitting diodes (OLEDs).

Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2,5-
Dibromobenzaldehyde is a hazardous substance and must be handled with appropriate

precautions.

GHS Hazard Statements:

H301: Toxic if swallowed.

H314: Causes severe skin burns and eye damage.

H400: Very toxic to aquatic life.

Precautionary Measures:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat.
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Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands

thoroughly after handling.

Storage: Store locked up in a tightly closed container in a dry, cool place away from

incompatible materials.

First Aid:

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT

induce vomiting.

If on Skin or Hair: Take off immediately all contaminated clothing. Rinse skin with

water/shower.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Conclusion
2,5-Dibromobenzaldehyde is more than a simple aromatic aldehyde; it is a strategic building

block that provides chemists with multiple reaction sites for molecular elaboration. Its synthesis

from readily available starting materials and its predictable reactivity make it a reliable

intermediate. For researchers in drug development and materials science, the ability to use this

compound to introduce a dibrominated phenyl motif into larger structures is invaluable for

tuning biological activity, modulating electronic properties, and constructing novel molecular

frameworks. Proper understanding of its properties, synthesis, and safe handling procedures is

essential for unlocking its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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